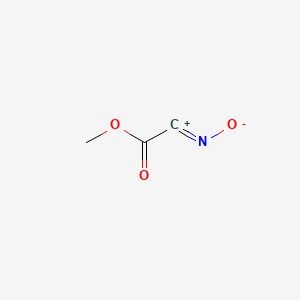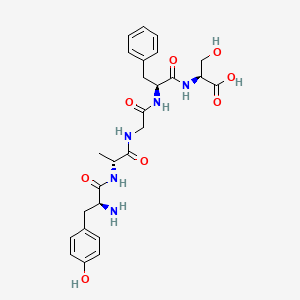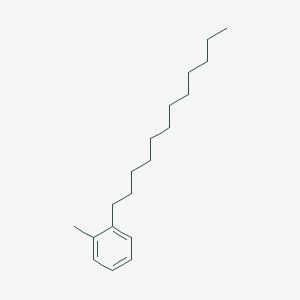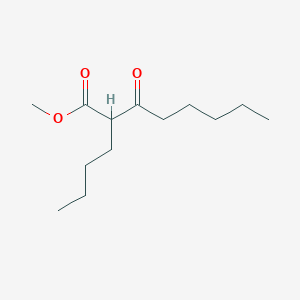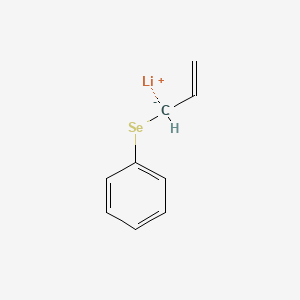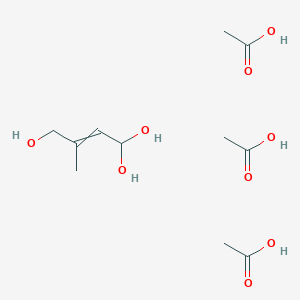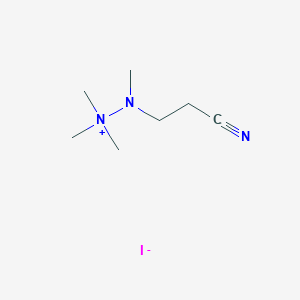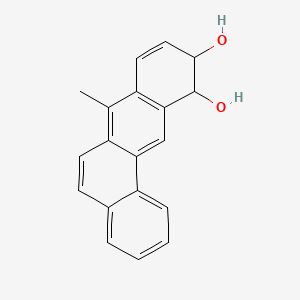![molecular formula C20H17N B14440690 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 78018-73-2](/img/structure/B14440690.png)
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is part of the cyclopenta[b]pyridine family, which is known for its diverse biological activities and utility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . This reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclotransamination to yield the target bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of ketones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of alkylated products.
Applications De Recherche Scientifique
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine varies depending on its application:
Biological Activity: It interacts with molecular targets such as calcium channels and protein kinases, modulating their activity and leading to therapeutic effects.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion through both physisorption and chemisorption.
Comparaison Avec Des Composés Similaires
2,4-Diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other cyclopenta[b]pyridine derivatives:
Propriétés
Numéro CAS |
78018-73-2 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C20H17N/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,14H,7,12-13H2 |
Clé InChI |
QUWRMDNZQLATSO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



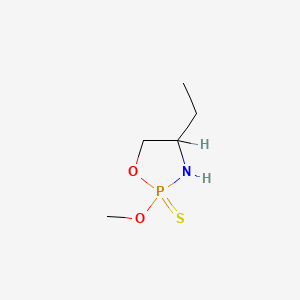
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
